molecular formula C20H17F2N3O2 B3906084 N-{[2-(2,4-difluorophenoxy)-3-pyridinyl]methyl}-3-(3-pyridinyl)propanamide

N-{[2-(2,4-difluorophenoxy)-3-pyridinyl]methyl}-3-(3-pyridinyl)propanamide

Cat. No. B3906084
M. Wt: 369.4 g/mol
InChI Key: OWDJAKJZMIONHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{[2-(2,4-difluorophenoxy)-3-pyridinyl]methyl}-3-(3-pyridinyl)propanamide, also known as DPAM, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. DPAM is a member of the class of selective androgen receptor modulators (SARMs), which are compounds that selectively target androgen receptors in the body.

Mechanism of Action

N-{[2-(2,4-difluorophenoxy)-3-pyridinyl]methyl}-3-(3-pyridinyl)propanamide selectively targets androgen receptors in the body, which are responsible for regulating the development and maintenance of male characteristics. By binding to these receptors, N-{[2-(2,4-difluorophenoxy)-3-pyridinyl]methyl}-3-(3-pyridinyl)propanamide is able to stimulate anabolic effects on muscle tissue without the androgenic side effects associated with traditional anabolic steroids. N-{[2-(2,4-difluorophenoxy)-3-pyridinyl]methyl}-3-(3-pyridinyl)propanamide has also been shown to have neuroprotective effects by reducing inflammation and oxidative stress in the brain.
Biochemical and physiological effects:
N-{[2-(2,4-difluorophenoxy)-3-pyridinyl]methyl}-3-(3-pyridinyl)propanamide has been shown to have a number of biochemical and physiological effects on the body. It has been shown to increase muscle mass and strength, reduce body fat, and improve bone density. N-{[2-(2,4-difluorophenoxy)-3-pyridinyl]methyl}-3-(3-pyridinyl)propanamide has also been shown to improve cognitive function and reduce inflammation in the brain.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-{[2-(2,4-difluorophenoxy)-3-pyridinyl]methyl}-3-(3-pyridinyl)propanamide for lab experiments is its selective targeting of androgen receptors, which allows for the study of anabolic effects without the androgenic side effects associated with traditional anabolic steroids. However, N-{[2-(2,4-difluorophenoxy)-3-pyridinyl]methyl}-3-(3-pyridinyl)propanamide is still a relatively new compound, and more research is needed to fully understand its potential therapeutic applications and limitations.

Future Directions

There are a number of potential future directions for research on N-{[2-(2,4-difluorophenoxy)-3-pyridinyl]methyl}-3-(3-pyridinyl)propanamide. One area of interest is its potential use in the treatment of muscle wasting diseases such as sarcopenia. Another area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Further research is also needed to fully understand the biochemical and physiological effects of N-{[2-(2,4-difluorophenoxy)-3-pyridinyl]methyl}-3-(3-pyridinyl)propanamide on the body, as well as its potential limitations and side effects.

Scientific Research Applications

N-{[2-(2,4-difluorophenoxy)-3-pyridinyl]methyl}-3-(3-pyridinyl)propanamide has been the subject of extensive scientific research due to its potential therapeutic applications. It has been shown to have anabolic effects on muscle tissue, which could make it useful in the treatment of muscle wasting diseases such as sarcopenia. N-{[2-(2,4-difluorophenoxy)-3-pyridinyl]methyl}-3-(3-pyridinyl)propanamide has also been shown to have neuroprotective effects, which could make it useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

N-[[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl]-3-pyridin-3-ylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17F2N3O2/c21-16-6-7-18(17(22)11-16)27-20-15(4-2-10-24-20)13-25-19(26)8-5-14-3-1-9-23-12-14/h1-4,6-7,9-12H,5,8,13H2,(H,25,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWDJAKJZMIONHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CCC(=O)NCC2=C(N=CC=C2)OC3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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